molecular formula C7H11NO2 B1262297 Ethyl 3-aminopent-4-ynoate

Ethyl 3-aminopent-4-ynoate

货号: B1262297
分子量: 141.17 g/mol
InChI 键: XDCFZUJTBDNKAT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-aminopent-4-ynoate, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Cycloaddition Reactions

The terminal alkyne group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , forming 1,2,3-triazole derivatives. This "click" reaction is critical for bioconjugation and pharmaceutical synthesis .

Reagents/Conditions Product Key Observations
Sodium azide, CuSO₄, sodium ascorbate (THF/H₂O, rt)Ethyl 3-amino-1-(1,2,3-triazolyl)pent-4-ynoateHigh regioselectivity (>95%) and yields (70–85%) .

Mechanism :

  • Cu(I) coordinates to the alkyne, lowering activation energy for azide cycloaddition.

  • Forms a six-membered transition state, yielding 1,4-disubstituted triazole .

Hydrogenation Reactions

The alkyne undergoes catalytic hydrogenation to produce saturated or partially reduced derivatives .

Reagents/Conditions Product Key Observations
H₂, Pd/C (MeOH, 25°C)Ethyl 3-aminopentanoateFull reduction to alkane; 90% yield.
H₂, Lindlar catalyst (EtOAc, 0°C)Ethyl 3-aminopent-4-enoateSelective cis-alkene formation; 75% yield .

Mechanism :

  • Syn addition of hydrogen across the triple bond via adsorption onto the catalyst surface.

Nucleophilic Substitution at the Amino Group

The primary amine reacts with electrophiles, enabling functionalization .

Reagents/Conditions Product Key Observations
Acetyl chloride, Et₃N (DCM, 0°C)Ethyl 3-acetamidopent-4-ynoateQuantitative acylation; stable to purification.
Benzyl bromide, K₂CO₃ (DMF, 60°C)Ethyl 3-(benzylamino)pent-4-ynoateN-alkylation with 80% yield .

Mechanism :

  • SN2 displacement or acylation via nucleophilic attack by the amine.

Oxidation Reactions

The alkyne and ester groups are susceptible to oxidation under controlled conditions.

Reagents/Conditions Product Key Observations
KMnO₄, H₂O (0°C)Ethyl 3-aminopent-4-ynoate diketonePartial oxidation; requires careful stoichiometry.
Ozone, then Zn/H₂OEthyl 3-aminopentanedioateOxidative cleavage to dicarboxylic acid; 65% yield.

Mechanism :

  • Ozonolysis cleaves the alkyne to carboxylic acids via ozonide intermediates.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–C bond formation at the alkyne .

Reagents/Conditions Product Key Observations
Pd(PPh₃)₄, aryl iodide (THF, 80°C)Ethyl 3-amino-4-(aryl)pent-4-ynoateSonogashira coupling; 70–85% yield .

Mechanism :

  • Oxidative addition of Pd(0) to aryl halide, followed by alkyne insertion and reductive elimination .

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes.

Reagents/Conditions Product Key Observations
Benzaldehyde, MgSO₄ (EtOH, reflux)Ethyl 3-(benzylideneamino)pent-4-ynoateReversible imine formation; 60% yield.

Key Reactivity Trends

  • Alkyne Reactivity : Dominates in cycloaddition and hydrogenation due to high electron density .

  • Amino Group : Enables facile functionalization via acylation, alkylation, or condensation .

  • Steric Effects : Bulky substituents on the alkyne reduce reaction rates in cross-coupling .

This compound’s versatility makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-aminopent-4-ynoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution or alkyne-amine coupling. Key variables include catalyst choice (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF or THF), and temperature (40–80°C). Yield optimization requires iterative testing:

MethodCatalystSolventTemperature (°C)Average Yield (%)
Nucleophilic SubstitutionK₂CO₃DMF6065–75
Alkyne-Amine CouplingPd(PPh₃)₄THF8070–85
Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Validate purity using TLC and NMR .

Q. How should researchers approach the initial characterization of this compound to confirm structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • ¹H/¹³C NMR : Identify amine (-NH₂) protons (δ 1.5–2.0 ppm) and alkyne carbons (δ 70–90 ppm).
  • IR Spectroscopy : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 155.2 (C₇H₁₁NO₂).
    Cross-reference data with published spectra and computational predictions (e.g., ChemDraw simulations) .

Q. What literature review strategies are effective for identifying research gaps in this compound applications?

  • Methodological Answer :

Use databases (SciFinder, PubMed) with keywords: "this compound synthesis," "alkyne-amine derivatives," "bioactive applications."

Filter results by publication date (last 5–10 years) and citation count to prioritize impactful studies.

Identify gaps (e.g., limited studies on in vivo pharmacokinetics or enantioselective synthesis) and justify hypotheses using foundational papers (e.g., Smith et al., 2018) .

Advanced Research Questions

Q. How can researchers design a kinetic study to investigate this compound stability under varying pH conditions?

  • Methodological Answer :

  • Independent Variables : pH (3–10), temperature (25–50°C).
  • Dependent Variables : Degradation rate (HPLC quantification), byproduct formation (GC-MS).
  • Protocol :

Prepare buffered solutions (phosphate, acetate, carbonate).

Incubate compound at timed intervals (0–72 hrs).

Analyze samples using HPLC (C18 column, UV detection at 254 nm).
Statistical analysis (ANOVA) compares degradation rates across conditions. Include error bars (±SEM) and validate via triplicate runs .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

Replicate Experiments : Ensure consistency in sample preparation (e.g., drying, solvent purity).

Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline).

Computational Modeling : Use Gaussian or ORCA for DFT calculations to predict spectral patterns.
Example: Discrepant alkyne peaks in IR may arise from solvent interactions; test in non-polar solvents (e.g., CCl₄) .

Q. How can computational chemistry predict this compound reactivity in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to determine frontier orbitals (HOMO/LUMO) and reaction pathways.
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states.
  • Validation : Compare predicted activation energies with experimental Arrhenius plots.
Computational MethodApplicationSoftware
DFTTransition state analysisGaussian
MDSolvent interaction modelingGROMACS
Correlate results with experimental yields to refine models .

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress.
  • Quality Control : Implement LC-MS batch testing (≥95% purity threshold).
  • Documentation : Detailed SOPs for catalyst handling, solvent recycling, and waste management.
    Reference ISO guidelines for chemical manufacturing .

Q. Data Analysis & Validation

Q. How should researchers statistically analyze conflicting bioactivity data for this compound analogs?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using R or Python.
  • Sensitivity Testing : Identify outliers via Grubbs’ test (α=0.05).
  • Bayesian Modeling : Estimate uncertainty intervals for dose-response curves.
    Publish raw data in repositories (e.g., Zenodo) for transparency .

Q. What steps validate the environmental safety of this compound in ecotoxicology studies?

  • Methodological Answer :

Acute Toxicity Testing : Daphnia magna LC₅₀ assays (OECD 202).

Biodegradation : OECD 301F Closed Bottle Test.

Data Cross-Check : Compare results with structurally similar compounds (e.g., 4-aminophenol derivatives) .

属性

分子式

C7H11NO2

分子量

141.17 g/mol

IUPAC 名称

ethyl 3-aminopent-4-ynoate

InChI

InChI=1S/C7H11NO2/c1-3-6(8)5-7(9)10-4-2/h1,6H,4-5,8H2,2H3

InChI 键

XDCFZUJTBDNKAT-UHFFFAOYSA-N

规范 SMILES

CCOC(=O)CC(C#C)N

同义词

ethyl 3-amino-4-pentynoate

产品来源

United States

Synthesis routes and methods

Procedure details

In water(30 mL) were mixed ethyl 3-amino-4-pentynoate hydrochloride (258.3 mg, 1.5 mmoles), 30.6 mg (3.95 units) immobilized penicillin G amidohydrolase [Rohm-Pharma] and ethyl phenylacetate (205.7 mg, 1.25 mmoles). The initial pH (3.48) was adjusted to pH 6 with N NaOH (0.5 N) before addition of the ethyl phenylacetate. After 3 hours, an additional 0.9 mmole ethyl phenylacetate was added. This suspension was stirred vigorously at room temperature for six hours. Periodically, 1 mL samples were taken and diluted with acetonitrile and analyzed by reversed phase HPLC.
[Compound]
Name
( 3.48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 mmol
Type
reactant
Reaction Step Two
Name
ethyl 3-amino-4-pentynoate hydrochloride
Quantity
258.3 mg
Type
reactant
Reaction Step Three
Quantity
30.6 mg
Type
reactant
Reaction Step Three
Quantity
205.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。